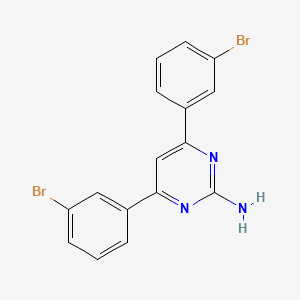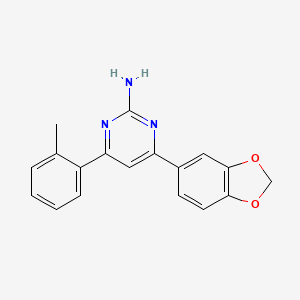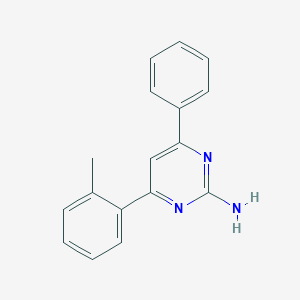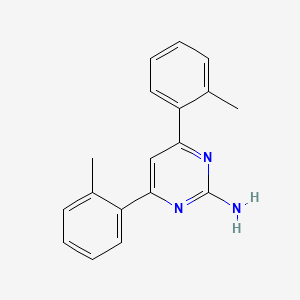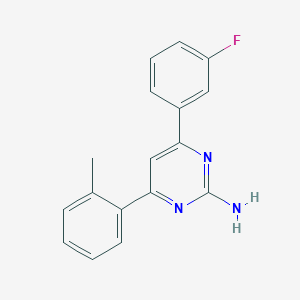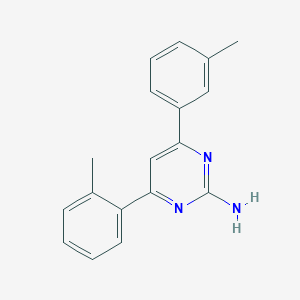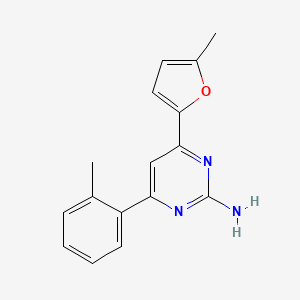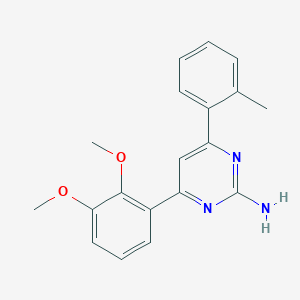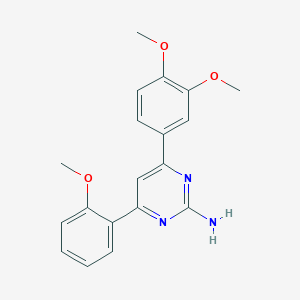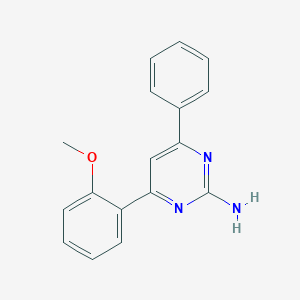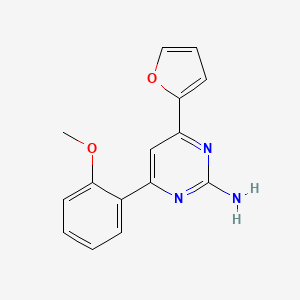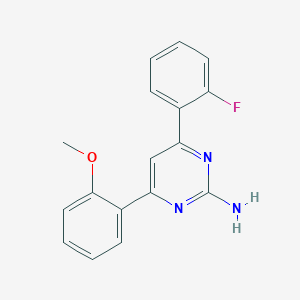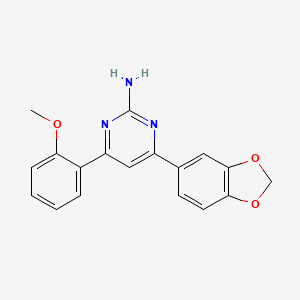![molecular formula C24H21N3O2 B6347855 4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine CAS No. 1354923-90-2](/img/structure/B6347855.png)
4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine is a complex organic compound with a pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of Substituents: The benzyloxy and methoxy groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution.
Final Assembly: The final step involves coupling the substituted pyrimidine with the appropriate amine under controlled conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups like halides, alkyl, or aryl groups.
Applications De Recherche Scientifique
4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Investigated for its role in modulating biological pathways and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit kinase enzymes, thereby blocking signal transduction pathways involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[4-(Benzyloxy)phenyl]-6-(2-hydroxyphenyl)pyrimidin-2-amine
- 4-[4-(Benzyloxy)phenyl]-6-(2-chlorophenyl)pyrimidin-2-amine
Uniqueness
4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine is unique due to the presence of both benzyloxy and methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy group, in particular, can enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
Propriétés
IUPAC Name |
4-(2-methoxyphenyl)-6-(4-phenylmethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-28-23-10-6-5-9-20(23)22-15-21(26-24(25)27-22)18-11-13-19(14-12-18)29-16-17-7-3-2-4-8-17/h2-15H,16H2,1H3,(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTBRCBMTNFBTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
